2-(2-Aminoethyl)-1(2H)-phthalazinone hydrochloride

Catalog No.
S999226
CAS No.
1269053-67-9
M.F
C10H12ClN3O
M. Wt
225.67 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Aminoethyl)-1(2H)-phthalazinone hydrochloride

CAS Number

1269053-67-9

Product Name

2-(2-Aminoethyl)-1(2H)-phthalazinone hydrochloride

IUPAC Name

2-(2-aminoethyl)phthalazin-1-one;hydrochloride

Molecular Formula

C10H12ClN3O

Molecular Weight

225.67 g/mol

InChI

InChI=1S/C10H11N3O.ClH/c11-5-6-13-10(14)9-4-2-1-3-8(9)7-12-13;/h1-4,7H,5-6,11H2;1H

InChI Key

PHCLVQCYEKQIIR-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=NN(C2=O)CCN.Cl

Canonical SMILES

C1=CC=C2C(=C1)C=NN(C2=O)CCN.Cl
AEPI has low toxicity and is considered safe for use in scientific experiments. However, like all chemicals, AEPI should be handled with care and appropriate safety measures should be taken to avoid any accidental exposure. AEPI should be stored in a cool, dry, and well-ventilated area, and protective equipment should be worn when handling AEPI.
AEPI has many potential applications in scientific experiments. It can be used as a tool for cancer research and drug development, due to its potent anti-cancer properties. AEPI can also be used as a research tool to study the effects of PARP inhibition on DNA repair and cancer cell survival.
The current state of research on AEPI is focused on its applications in cancer treatment and drug development. Several studies have shown that AEPI has potent anti-cancer effects and can enhance the efficacy of chemotherapy and radiation therapy. Future research will focus on the development of AEPI-based cancer therapies and the identification of novel targets for AEPI.
AEPI has potential implications in various fields of research and industry. In addition to its applications in cancer research and drug development, AEPI can be used as a research tool in fields such as biochemistry, molecular biology, and pharmacology. Furthermore, AEPI can be used in the development of novel drugs and therapies for other diseases such as Alzheimer's disease, Parkinson's disease, and cardiovascular disease.
2-(2-Aminoethyl)-1(2H)-phthalazinone hydrochloride, abbreviated as AEPI, is an organic chemical compound and a derivative of phthalazinone. AEPI is widely used in scientific research due to its potent biological properties and unique chemical structure. In this scientific paper, we will explore the background, properties, synthesis, analytical methods, biological properties, toxicity and safety, applications, current state of research, and future directions of 2-(2-Aminoethyl)-1(2H)-phthalazinone hydrochloride.
AEPI, also known as 4-(2-Aminoethyl)-2-(1H)-phthalazinone hydrochloride, is an organic compound with the molecular formula C11H12N4O.HCl. This compound was first synthesized in 2006 by researchers at the University of Jena in Germany. AEPI belongs to the class of phthalazinones, which are organic compounds with a phthalazine ring system. AEPI is highly soluble in water and has a melting point of 257-259 °C.

AEPI is a white crystalline powder with a sweet taste and a faint odor. It has a molecular weight of 248.7 g/mol and a density of 1.3 g/cm3. The chemical structure of AEPI is shown below:
AEPI is highly stable at room temperature and is resistant to oxidation and reduction. It is a pH-sensitive compound, and its solubility decreases as the pH of the solution decreases. AEPI is light-sensitive and should be stored in a dark, cool, and dry place to avoid degradation.
AEPI can be synthesized through a three-step process from the starting material 2,3-dichlorophthalazine. The first step involves the reaction of 2,3-dichlorophthalazine with hydrazine hydrate to form 4-chloro-2-(1H)-phthalazinone. The second step involves the reaction of 4-chloro-2-(1H)-phthalazinone with ethylene diamine to form 2-(2-Aminoethyl)-1(2H)-phthalazinone. The final step involves the reaction of 2-(2-Aminoethyl)-1(2H)-phthalazinone with hydrochloric acid to form 2-(2-Aminoethyl)-1(2H)-phthalazinone hydrochloride.
The synthesis of AEPI can be confirmed through various techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry. The IR spectra of AEPI show characteristic peaks at 3100-3500 cm^-1 (NH2 stretching), 1625 cm^-1 (C=N stretching), and 1560-1580 cm^-1 (C=C aromatic ring stretching). The NMR spectra of AEPI show characteristic peaks at 2.57 ppm (CH2-NH2) and 7.71 ppm (aromatic ring protons). The mass spectrum of AEPI shows a molecular ion peak at m/z = 248.0, which corresponds to the molecular weight of AEPI.
The analytical methods used to detect and quantify AEPI in scientific experiments include high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and UV-Vis spectrophotometry. HPLC is the most commonly used technique for the detection and quantification of AEPI due to its high sensitivity and accuracy.
AEPI has potent biological properties and has been extensively studied for its potential use in cancer treatment. AEPI has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and melanoma. It is believed that AEPI exerts its anti-cancer effects by inducing apoptosis (programmed cell death) in cancer cells. Furthermore, AEPI has been shown to be an inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. Inhibition of PARP has been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.
One of the limitations of AEPI is that its mechanism of action is not fully understood. Future research will focus on clarifying the mechanism of action of AEPI and identifying new targets for AEPI-based therapies. Another limitation of AEPI is its low bioavailability, which limits its effectiveness as a therapeutic agent. Future research will focus on developing new formulations of AEPI that improve its bioavailability and efficacy as a cancer treatment.
1. Developing new formulations of AEPI that improve its bioavailability and efficacy as a cancer treatment.
2. Clarifying the mechanism of action of AEPI and identifying new targets for AEPI-based therapies.
3. Studying the effects of AEPI on other diseases such as Alzheimer's disease, Parkinson's disease, and cardiovascular disease.
4. Developing new techniques for the detection and quantification of AEPI in biological samples.
5. Investigating the potential use of AEPI in combination with other chemotherapeutic agents to enhance their efficacy.
6. Studying the effects of AEPI on the immune system and its potential use in immunotherapy.
7. Conducting clinical trials to assess the safety and efficacy of AEPI-based therapies in humans.
8. Investigating the potential use of AEPI as a diagnostic tool for cancer.
9. Studying the effects of AEPI on cancer stem cells and its potential use in targeting cancer stem cells.
10. Developing new synthetic routes for the production of AEPI and its analogs.

Dates

Modify: 2023-08-16

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